molecular formula C27H25NO5 B11147477 N~1~-(3,4-dimethoxyphenethyl)-2-[(1-oxo-1H-isochromen-3-yl)methyl]benzamide

N~1~-(3,4-dimethoxyphenethyl)-2-[(1-oxo-1H-isochromen-3-yl)methyl]benzamide

Cat. No.: B11147477
M. Wt: 443.5 g/mol
InChI Key: CNBHKYWSWBQETB-UHFFFAOYSA-N
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Description

N~1~-(3,4-Dimethoxyphenethyl)-2-[(1-oxo-1H-isochromen-3-yl)methyl]benzamide is a complex organic compound characterized by its unique structure, which includes a benzamide core linked to a 3,4-dimethoxyphenethyl group and an isochromenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3,4-dimethoxyphenethyl)-2-[(1-oxo-1H-isochromen-3-yl)methyl]benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core. This can be achieved by reacting 2-aminobenzamide with an appropriate acylating agent under controlled conditions.

    Introduction of the Isochromenyl Group: The next step involves the introduction of the isochromenyl group. This can be done through a Friedel-Crafts acylation reaction, where the benzamide core is reacted with an isochromenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the 3,4-Dimethoxyphenethyl Group: The final step involves the attachment of the 3,4-dimethoxyphenethyl group. This can be achieved through a nucleophilic substitution reaction, where the intermediate compound is reacted with 3,4-dimethoxyphenethyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, N1-(3,4-dimethoxyphenethyl)-2-[(1-oxo-1H-isochromen-3-yl)methyl]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential bioactivity. It may interact with various biological targets, making it a candidate for drug development. Studies often focus on its effects on cellular processes and its potential as a therapeutic agent.

Medicine

In medicine, the compound is investigated for its potential pharmacological properties. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities, making it a subject of interest for developing new medications.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics to polymers or other materials.

Mechanism of Action

The mechanism of action of N1-(3,4-dimethoxyphenethyl)-2-[(1-oxo-1H-isochromen-3-yl)methyl]benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    N~1~-(3,4-Dimethoxyphenethyl)-2-benzamide: Similar structure but lacks the isochromenyl group.

    N~1~-(3,4-Dimethoxyphenethyl)-2-(1H-isochromen-3-yl)benzamide: Similar but with a different substitution pattern on the isochromenyl group.

Uniqueness

N~1~-(3,4-Dimethoxyphenethyl)-2-[(1-oxo-1H-isochromen-3-yl)methyl]benzamide is unique due to the presence of both the 3,4-dimethoxyphenethyl and isochromenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C27H25NO5

Molecular Weight

443.5 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-oxoisochromen-3-yl)methyl]benzamide

InChI

InChI=1S/C27H25NO5/c1-31-24-12-11-18(15-25(24)32-2)13-14-28-26(29)22-9-5-3-7-19(22)16-21-17-20-8-4-6-10-23(20)27(30)33-21/h3-12,15,17H,13-14,16H2,1-2H3,(H,28,29)

InChI Key

CNBHKYWSWBQETB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC=CC=C2CC3=CC4=CC=CC=C4C(=O)O3)OC

Origin of Product

United States

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